
N'-Carvacryl-N,N-dimethylformamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Carvacryl-N,N-dimethylformamidine is a chemical compound that combines the structural features of carvacrol and N,N-dimethylformamidine. Carvacrol is a monoterpenoid phenol found in essential oils of various aromatic plants, such as oregano and thyme, known for its antimicrobial properties. N,N-dimethylformamidine is a derivative of formamide, often used in organic synthesis as a reagent and solvent. The combination of these two components results in a compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carvacryl-N,N-dimethylformamidine typically involves the reaction of carvacrol with N,N-dimethylformamide in the presence of a suitable catalyst. One common method is the condensation reaction, where carvacrol is reacted with N,N-dimethylformamide under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of N’-Carvacryl-N,N-dimethylformamidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
N’-Carvacryl-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Carvacryl-N,N-dimethylformamidine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of N’-Carvacryl-N,N-dimethylformamidine depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学研究应用
N’-Carvacryl-N,N-dimethylformamidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N’-Carvacryl-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
相似化合物的比较
Similar Compounds
N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.
Carvacrol: The parent compound known for its antimicrobial properties.
N’-4-Chloro-o-tolyl-N,N-dimethylformamidine: A formamidine derivative with insecticidal properties.
Uniqueness
N’-Carvacryl-N,N-dimethylformamidine is unique due to its combination of carvacrol and N,N-dimethylformamidine, resulting in a compound with enhanced chemical and biological properties. Its dual functionality makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
101398-49-6 |
|---|---|
分子式 |
C13H20N2 |
分子量 |
204.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-(2-methyl-5-propan-2-ylphenyl)methanimidamide |
InChI |
InChI=1S/C13H20N2/c1-10(2)12-7-6-11(3)13(8-12)14-9-15(4)5/h6-10H,1-5H3 |
InChI 键 |
KSLWRGGLUPCESF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)N=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


mercury](/img/structure/B14342529.png)
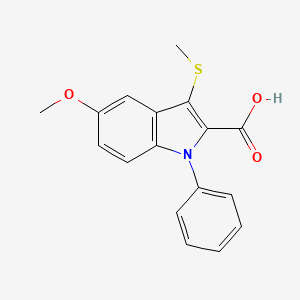

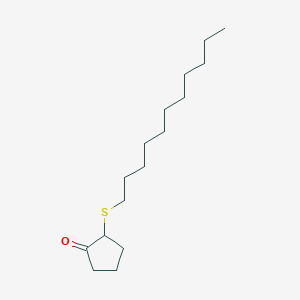
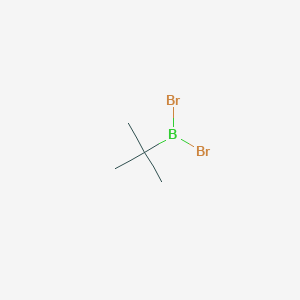
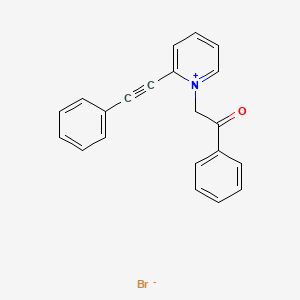
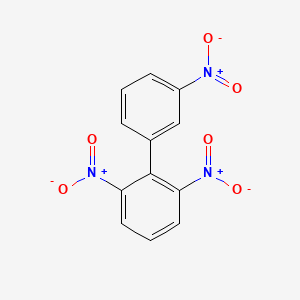
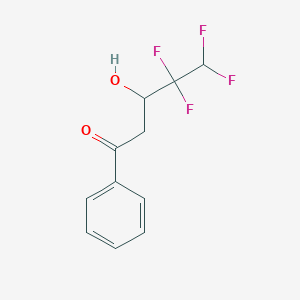


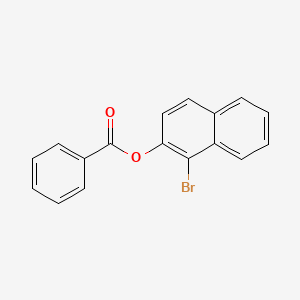
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
